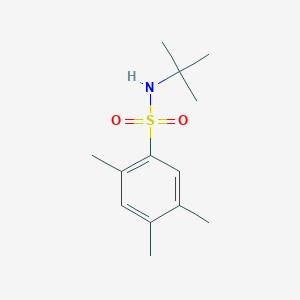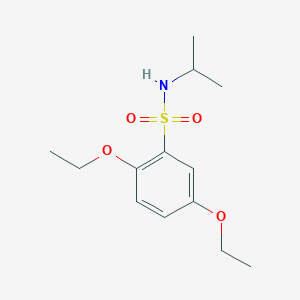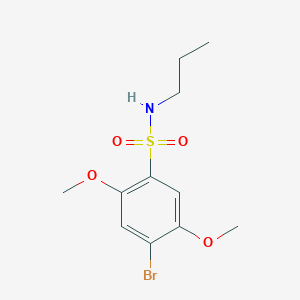
4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as EITPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This makes this compound a potential candidate for the development of new pain medications. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the inhibition of voltage-gated sodium channels, which are responsible for the transmission of electrical signals in neurons and other excitable cells. By inhibiting these channels, this compound reduces the ability of neurons to transmit pain signals, which can be beneficial in the treatment of chronic pain. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which is involved in the regulation of cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, induction of apoptosis in cancer cells, and modulation of the immune system. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in laboratory experiments. In addition, this compound has been shown to have a high degree of selectivity for voltage-gated sodium channels, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in scientific research. One area of interest is the development of new pain medications that target voltage-gated sodium channels. Another area of interest is the development of new cancer therapies that target the caspase pathway. In addition, this compound may be used as a scaffold for the development of new compounds with improved pharmacological properties, such as increased solubility or selectivity for specific targets. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves multiple steps, including the reaction of 4-ethoxy-3-isopropylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine, followed by the addition of ethylamine and purification through column chromatography. The resulting compound has a white crystalline structure and a molecular weight of 425.64 g/mol.
Propiedades
Fórmula molecular |
C20H34N2O3S |
|---|---|
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
4-ethoxy-3-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H34N2O3S/c1-8-25-18-10-9-16(11-17(18)14(2)3)26(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h9-11,14-15,21-22H,8,12-13H2,1-7H3 |
Clave InChI |
JQGOEHBRWYSGKX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C(C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)


![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)
